9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
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Overview
Description
9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s cytotoxic activities against various cancer cell lines suggest it has sufficient bioavailability to exert its effects .
Result of Action
The compound shows superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It significantly inhibits the growth of these cell lines, with IC50 values in the nanomolar range . The compound also induces apoptosis within these cells .
Biochemical Analysis
Biochemical Properties
9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine has been synthesized as a novel CDK2 targeting compound . CDK2 (Cyclin-Dependent Kinase 2) is an enzyme that plays a crucial role in cell cycle regulation, and its inhibition is an appealing target for cancer treatment . The compound interacts with CDK2, inhibiting its activity and thereby affecting the cell cycle progression .
Cellular Effects
The compound significantly inhibits the growth of various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . The compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically CDK2 . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the piperazine moiety: The pyrazolo[3,4-d]pyrimidine core is then reacted with piperazine derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the purine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the purine and pyrazolo[3,4-d]pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, bases like sodium hydroxide, acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
9-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine has several scientific research applications:
Properties
IUPAC Name |
9-methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-23-9-20-11-14(23)18-8-19-15(11)25-4-2-24(3-5-25)13-10-6-21-22-12(10)16-7-17-13/h6-9H,2-5H2,1H3,(H,16,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZKGDCXLBRHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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